molecular formula C13H20ClNO4 B2829650 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrochloride CAS No. 2445790-71-4

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrochloride

Cat. No.: B2829650
CAS No.: 2445790-71-4
M. Wt: 289.76
InChI Key: BTHUISPDNCSWFR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-13(8-14,12(15)16)7-9-4-5-10(17-2)11(6-9)18-3;/h4-6H,7-8,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHUISPDNCSWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride
  • Synonyms: Methyldopa Dimethyl Ether Hydrochloride; (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic Acid Hydrochloride .
  • CAS Number : 39948-18-0 (hydrochloride form); 39948-17-9 (free base) .
  • Molecular Formula: C₁₂H₁₈ClNO₄ .
  • Molecular Weight : 283.73 g/mol.

Structural Features :

  • The compound features a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone with aminomethyl and methyl substituents at the second carbon. The hydrochloride salt enhances solubility and stability .

Pharmacological Relevance :

  • Structurally related to Methyldopa, a centrally acting antihypertensive agent.

Comparison with Structurally Similar Compounds

Fluorinated Phenyl Derivatives

Compound Name CAS RN Molecular Formula Key Differences Pharmacological Notes
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl 870483-31-1 C₉H₈F₃NO₂·HCl Fluorine substituents (vs. methoxy) Increased lipophilicity; potential metabolic stability
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 1375473-45-2 C₁₁H₁₅Cl₂NO₃ Chlorophenyl + ester group (vs. carboxylic acid) Likely prodrug; altered absorption

Key Insights :

  • Fluorinated analogs (e.g., CAS 870483-31-1) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, but reduced hydrogen-bonding capacity compared to methoxy groups .
  • Esters (e.g., CAS 1375473-45-2) may act as prodrugs , improving oral bioavailability by masking the carboxylic acid group .

Dimethoxyphenyl Derivatives with Modified Backbones

Compound Name CAS RN Molecular Formula Key Differences Structural Impact
6,7-Dimethoxy-1-phenyltetrahydroisoquinoline HCl 63768-20-7 C₁₇H₁₉NO₂·HCl Tetrahydroisoquinoline backbone Enhanced rigidity; potential CNS activity
[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-ylmethylamine HCl N/A C₁₆H₂₀NO₃·HCl Furanyl-methylamine substituent Broader receptor interaction profile

Key Insights :

  • Furanyl substituents (e.g., ) introduce heterocyclic diversity, which may modulate selectivity for serotonin or dopamine receptors .

Methyl/Amino-Substituted Propanoic Acid Derivatives

Compound Name CAS RN Molecular Formula Key Differences Functional Impact
Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate HCl 1391571-15-5 C₁₂H₁₈ClNO₂ Methyl ester + dimethylphenyl Esterification for prodrug design
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl N/A C₁₁H₁₆ClNO₂ Phenyl group (vs. dimethoxyphenyl) Simplified structure; reduced polarity

Key Insights :

  • Methyl esters (e.g., CAS 1391571-15-5) are common prodrug strategies to improve membrane permeability .
  • Replacement of dimethoxyphenyl with phenyl (e.g., ) reduces steric hindrance but may diminish receptor affinity .

Pharmacokinetic and Regulatory Considerations

  • Metabolism : The dimethoxy groups in the target compound may undergo O-demethylation , a common pathway for catechol-like structures, leading to active metabolites .
  • Regulatory Status : The compound (CAS 5486-79-3) is classified under "liste rouge" in EU customs, indicating restricted import thresholds (<15,000 kg/year) .

Q & A

Basic Question: What are the established synthetic pathways for 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Coupling of 3,4-dimethoxyphenyl precursors (e.g., 3,4-dimethoxybenzaldehyde) with aminomethylated intermediates via reductive amination or nucleophilic substitution .
  • Step 2: Methylation or alkylation at the propanoic acid backbone to introduce the 2-methyl group, often using methyl iodide in the presence of a base like potassium carbonate .
  • Step 3: Acidic hydrolysis to convert ester intermediates to the carboxylic acid, followed by salt formation with hydrochloric acid to yield the hydrochloride derivative .
    Key reagents include palladium catalysts for coupling, reducing agents (e.g., NaBH4), and solvents like ethanol or methanol. Purity is ensured via recrystallization or chromatography .

Basic Question: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the methoxy groups (δ ~3.7–3.9 ppm), aminomethyl protons (δ ~2.8–3.2 ppm), and quaternary carbons in the propanoic acid backbone. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy: Validates carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amine hydrochloride (N-H stretch ~2400–3000 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns, with ESI-MS often used for protonated molecular ions (e.g., [M+H]+) .

Advanced Question: How can researchers optimize reaction yields when synthesizing this compound under varying pH conditions?

Answer:

  • pH-Dependent Steps: The aminomethylation step requires mildly alkaline conditions (pH 8–9) to favor nucleophilic attack, while acidification (pH 2–3) is critical for hydrochloride salt formation .
  • Troubleshooting Low Yields:
    • Use buffered solutions to stabilize reactive intermediates during coupling.
    • Monitor pH in real-time using automated titration to avoid over-acidification, which can degrade the methoxy groups .
    • Adjust solvent polarity (e.g., THF/water mixtures) to enhance solubility of intermediates .

Advanced Question: How should discrepancies in melting point and HPLC purity data be resolved?

Answer:

  • Melting Point Variability:
    • Impurities (e.g., unreacted starting materials) lower the observed melting range. Recrystallize using ethanol/water mixtures to improve purity .
    • Polymorphism: Characterize crystalline forms via X-ray diffraction (XRD) to identify stable polymorphs .
  • HPLC Discrepancies:
    • Use orthogonal methods (e.g., LC-MS) to confirm peak identity. Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer) to resolve co-eluting impurities .
    • Validate column efficiency with USP standards to rule out column degradation .

Advanced Question: What strategies are recommended for studying this compound’s receptor-binding interactions in neurological assays?

Answer:

  • Experimental Design:
    • Radioligand Binding Assays: Use ³H-labeled analogs to quantify affinity for neurotransmitter transporters (e.g., serotonin/dopamine receptors). Include control compounds (e.g., fluoxetine for SERT) .
    • Electrophysiology: Patch-clamp recordings on neuronal cultures to assess ion channel modulation, with dose-response curves to calculate EC₅₀ values .
  • Data Interpretation:
    • Address false positives by pre-incubating with selective antagonists (e.g., ketanserin for 5-HT2A).
    • Use nonlinear regression models (e.g., GraphPad Prism) to analyze binding kinetics .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage: Store in airtight containers at 2–8°C, protected from light to prevent degradation. Label containers with GHS-compliant hazard identifiers (if applicable) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by absorption using vermiculite .

Advanced Question: How does the compound’s stability vary under different storage conditions, and how can degradation products be identified?

Answer:

  • Stability Studies:
    • Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation is likely via hydrolysis of the ester or methoxy groups .
  • Degradation Analysis:
    • LC-MS/MS identifies major degradants (e.g., demethylated analogs or free carboxylic acids). Compare fragmentation patterns with synthetic standards .
    • Use forced degradation (e.g., UV light, oxidative stress) to predict shelf-life .

Advanced Question: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. Input SMILES strings from PubChem .
    • Molecular Dynamics (MD): Simulate binding to target receptors (e.g., dopamine D2) using GROMACS. Validate with experimental IC₅₀ data .
  • Limitations: Adjust predictions for hydrochloride salt forms, as most tools model free bases .

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